N-[(4-CHLOROPHENYL)METHYL]-2-[(4-CHLOROPHENYL)SULFANYL]ACETAMIDE
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Overview
Description
N-[(4-Chlorophenyl)methyl]-2-[(4-chlorophenyl)sulfanyl]acetamide is an organic compound characterized by the presence of two 4-chlorophenyl groups attached to an acetamide backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(4-chlorophenyl)methyl]-2-[(4-chlorophenyl)sulfanyl]acetamide typically involves the reaction of 4-chlorobenzyl chloride with 4-chlorothiophenol in the presence of a base to form the intermediate 4-chlorobenzyl 4-chlorophenyl sulfide. This intermediate is then reacted with acetamide under suitable conditions to yield the final product .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
N-[(4-Chlorophenyl)methyl]-2-[(4-chlorophenyl)sulfanyl]acetamide undergoes various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form the corresponding amine.
Substitution: The chlorophenyl groups can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide are employed under basic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Corresponding amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-[(4-Chlorophenyl)methyl]-2-[(4-chlorophenyl)sulfanyl]acetamide has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[(4-chlorophenyl)methyl]-2-[(4-chlorophenyl)sulfanyl]acetamide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
N-(4-Chlorophenyl)-2-chloroacetamide: Shares structural similarities but differs in the presence of a chloro group instead of a sulfanyl group.
N-(4-Bromophenyl)-2-chloroacetamide: Similar structure with a bromine atom instead of chlorine.
N-(4-Methylphenyl)-2-chloroacetamide: Contains a methyl group instead of chlorine.
Uniqueness
N-[(4-Chlorophenyl)methyl]-2-[(4-chlorophenyl)sulfanyl]acetamide is unique due to the presence of both 4-chlorophenyl and sulfanyl groups, which confer specific chemical and biological properties not found in the similar compounds listed above .
Properties
IUPAC Name |
N-[(4-chlorophenyl)methyl]-2-(4-chlorophenyl)sulfanylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13Cl2NOS/c16-12-3-1-11(2-4-12)9-18-15(19)10-20-14-7-5-13(17)6-8-14/h1-8H,9-10H2,(H,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DLXJERLLAURAAJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CNC(=O)CSC2=CC=C(C=C2)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13Cl2NOS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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